molecular formula C23H46N4O6S B3026950 Tetrabutylammonium (1R,2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate CAS No. 1192651-80-1

Tetrabutylammonium (1R,2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate

Cat. No.: B3026950
CAS No.: 1192651-80-1
M. Wt: 506.7
InChI Key: QPZBFPHXHQWBHR-SJGICDGZSA-M
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Description

Tetrabutylammonium (1R,2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate is a complex organic compound . Tetrabutylammonium is a quaternary ammonium cation with the formula [N(C4H9)4]+, also denoted [NBu4]+ (where Bu = butyl group). It is used in the research laboratory to prepare lipophilic salts of inorganic anions .


Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a tetrabutylammonium cation, which is a quaternary ammonium cation with the formula [N(C4H9)4]+ . The rest of the molecule includes a bicyclic structure with carbamoyl and sulfate groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. Its molecular weight is 732.97 .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • A study by Liu et al. (2017) described the synthesis of a new heterocycle compound similar to Tetrabutylammonium (1R,2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate. This compound, following a multi-step synthesis route, exhibited promising in vivo anti-inflammatory properties in a rat model, suggesting potential pharmaceutical applications (Xiao‐Hui Liu, Yan Liu, Yuanyuan Zheng, 2017).

Chromatographic Applications

  • Tetrabutylammonium additives, including tetrabutylammonium hydrogen sulfate, have been utilized in chromatography for the separation of basic compounds of pharmaceutical interest. Manetto et al. (2020) demonstrated that these additives improve peak shape and retention times in ultra-high performance liquid chromatography, highlighting their significance in analytical chemistry (Simone Manetto, G. Mazzoccanti, A. Ciogli, C. Villani, F. Gasparrini, 2020).

Catalysis and Synthesis

  • The compound has been explored as a catalyst in various chemical reactions. For instance, Dekamin et al. (2010) reported its use as an organocatalyst for cyclotrimerization of isocyanates, demonstrating its efficacy in metal-free catalysis under mild conditions (M. Dekamin, Kambiz Varmira, M. Farahmand, Solmaz Sagheb-Asl, Z. Karimi, 2010).
  • Additionally, Sajadikhah and Hazeri (2014) utilized Tetrabutylammonium hydrogen sulfate as an efficient catalyst in the synthesis of highly functionalized dihydro-2-oxopyrroles, showcasing its versatility in organic synthesis (S. Sajadikhah, N. Hazeri, 2014).

Sensor Systems and Electrochemical Applications

  • In the field of sensor technology, Bakirci and Nau (2006) described the use of a fluorescent azoalkane in combination with Tetrabutylammonium derivatives for detecting organic ammonium ions, demonstrating its potential in supramolecular sensor systems (H. Bakirci, W. Nau, 2006).
  • Tetrabutylammonium hydrogen sulfate has been investigated for its effects on the electrochemical behavior of lead-acid batteries. Rezaei and Taki (2008) found that it modifies hydrogen and oxygen overpotentials and influences the crystalline structure of PbSO4 layer, highlighting its application in battery technology (B. Rezaei, Mahmood Taki, 2008).

Green Chemistry and Environmental Applications

Properties

IUPAC Name

[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate;tetrabutylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C7H11N3O6S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15/h5-16H2,1-4H3;4-5H,1-3H2,(H2,8,11)(H,13,14,15)/q+1;/p-1/t;4-,5+/m.1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZBFPHXHQWBHR-SJGICDGZSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301019578
Record name N,N,N-Tributyl-1-butanaminium ({[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-6-yl]oxy}sulfonyl)oxidanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301019578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192651-80-1
Record name 1-Butanaminium, N,N,N-tributyl-, (1R,2S,5R)-2-(aminocarbonyl)-7-oxo-1,6-diazabicyclo[3.2.1]oct-6-yl sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1192651-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N,N-Tributyl-1-butanaminium ({[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-6-yl]oxy}sulfonyl)oxidanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301019578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N-tributylbutan-1-aminium ({[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-6-yl]oxy}sulfonyl)oxidanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.242.855
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrabutylammonium (1R,2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate
Reactant of Route 2
Reactant of Route 2
Tetrabutylammonium (1R,2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate
Reactant of Route 3
Reactant of Route 3
Tetrabutylammonium (1R,2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate
Reactant of Route 4
Reactant of Route 4
Tetrabutylammonium (1R,2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate
Reactant of Route 5
Tetrabutylammonium (1R,2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate
Reactant of Route 6
Reactant of Route 6
Tetrabutylammonium (1R,2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate

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